N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
Description
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-15(19)17-13-7-8-14-12(10-13)4-3-9-18(14)16(20)11-5-6-11/h7-8,10-11H,2-6,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQHMSFEIHESDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Amidation: The final step involves the formation of the propanamide group through an amidation reaction, where the amine group of the tetrahydroquinoline core reacts with a propanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the cyclopropane ring, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of its interactions with proteins and nucleic acids.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The cyclopropane ring and tetrahydroquinoline moiety play crucial roles in binding affinity and specificity, while the propanamide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- Key Differences : Replaces the cyclopropanecarbonyl group with a benzoyl moiety.
- Impact on Properties :
3-(4-Methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1-piperidinyl)ethyl]propanamide
- Key Differences : Incorporates a 4-methoxyphenyl group and a piperidine-ethyl spacer.
- Impact on Properties: Enhanced solubility from the methoxy group and tertiary amine (piperidine).
N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide
- Key Differences : Adds a thiazol ring and methoxy-N-methylbenzamide group.
- Molecular weight (463.55 g/mol) and logP (~3.5 estimated) exceed simpler propanamide derivatives, affecting pharmacokinetics .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Data for Propanamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Hydrogen Bond Acceptors | Key Features |
|---|---|---|---|---|---|
| N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide | C₁₉H₂₀N₂O₂ | 308.38 | 2.96 | 4 | High lipophilicity, aromatic |
| Target Compound (Estimated) | C₁₇H₂₀N₂O₂ | ~284.36 | ~2.5 | 4 | Cyclopropane-enhanced stability |
| 3-(4-Methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide | C₂₇H₃₆N₄O₂ | 460.61 | ~3.2 | 6 | Solubility-enhanced design |
Notes:
Bioherbicidal and Agrochemical Potential
- Propanil (N-(3,4-dichlorophenyl)propanamide) : A simpler analog with proven herbicidal activity, highlighting the importance of the propanamide group in disrupting plant lipid synthesis .
- Target Compound: The tetrahydroquinoline scaffold may offer novel modes of action, such as interference with plant hormone receptors or enzyme inhibition, though empirical data are needed .
Volatility and Environmental Behavior
- Aliphatic propanamides (e.g., N-(3-methylbutyl)propanamide) exhibit variable volatility depending on alkyl chain length and branching. The cyclopropane group in the target compound likely reduces volatility compared to linear-chain analogs, enhancing environmental persistence .
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Structural Characteristics
The compound features a cyclopropanecarbonyl group attached to a tetrahydroquinoline core , which is known for its diverse pharmacological properties. The presence of the cyclopropane ring contributes to the compound's rigidity and electronic properties, potentially enhancing its biological activity.
Research indicates that compounds with similar structures may interact with various biological targets. For instance, cyclopropyl carboxamide derivatives have shown activity against Plasmodium falciparum , the causative agent of malaria. These compounds exhibit:
- Slow-acting asexual stage activity .
- Activity against male gametes and exoerythrocytic forms of the parasite, which are critical stages in malaria transmission and infection .
The mechanism involves targeting mitochondrial components, particularly cytochrome b , which is essential for the parasite's energy metabolism. Mutations in this gene have been associated with drug resistance, highlighting the importance of this target in developing effective antimalarial therapies .
Biological Activity Data
A summary of biological activities related to this compound is presented in Table 1.
Case Studies and Research Findings
- Antimalarial Screening : A study screened various compounds against P. falciparum and identified cyclopropyl carboxamides as promising candidates with low cytotoxicity to human cells. The lead compound demonstrated an effective concentration (EC50) of approximately 40 nM .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that modifications to the cyclopropanecarbonyl group significantly affect biological activity. Small changes in molecular structure can enhance potency while maintaining selectivity against human cells .
- Therapeutic Potential : The unique properties of cyclopropanecarbonyl-containing compounds suggest potential applications beyond antimalarial activity. They may exhibit anti-inflammatory and anticancer properties due to their ability to inhibit specific cell proliferation pathways .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. A common approach includes:
Cyclopropane Carbonylation : Reacting 1,2,3,4-tetrahydroquinolin-6-amine with cyclopropanecarbonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base) to form the cyclopropanecarbonyl intermediate .
Propanamide Coupling : Subsequent acylation using propionyl chloride or activated esters (e.g., HATU-mediated coupling) to introduce the propanamide group .
Yield optimization requires strict temperature control (0–5°C for acylations) and inert atmospheres to prevent hydrolysis .
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : H NMR (400 MHz, DMSO-) identifies cyclopropane protons (δ 1.2–1.5 ppm, multiplet) and tetrahydroquinoline backbone (δ 2.8–3.6 ppm, multiplet) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H] = 329.3 g/mol; observed 329.4 ± 0.2) .
- HPLC-PDA : Purity assessment using C18 columns (ACN/water gradient, 0.1% TFA) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s bioactivity across different assays?
- Methodological Answer : Contradictions often arise from assay-specific variables. To address this:
- Standardize Assay Conditions : Use uniform cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Comparative Dose-Response : Perform parallel assays (e.g., in vitro binding vs. functional cAMP assays) to differentiate antagonistic vs. allosteric effects .
- Computational Modeling : Dock the compound into target receptors (e.g., μ-opioid receptor homology models) to rationalize binding discrepancies .
Q. What strategies optimize regioselectivity during cyclopropanecarbonyl group introduction?
- Methodological Answer : Regioselectivity challenges stem from competing nucleophilic sites on the tetrahydroquinoline core. Solutions include:
- Protecting Groups : Temporarily block the 6-amine with Boc before acylating the 1-position .
- Catalytic Control : Use Lewis acids (e.g., ZnCl) to direct acylation to the 1-position, leveraging steric hindrance .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N-acylation over O-acylation by stabilizing transition states .
Q. How should researchers address stability issues in aqueous buffers during pharmacological studies?
- Methodological Answer : Hydrolysis of the cyclopropanecarbonyl group is a key instability factor. Mitigation strategies:
- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 1% BSA to reduce free water activity .
- Lyophilization : Store the compound as a lyophilized powder and reconstitute in tert-butanol/water mixtures (1:4 v/v) .
- Degradation Kinetics : Monitor via LC-MS at 37°C over 24 hours to establish half-life (e.g., t = 8.2 ± 0.5 h) .
Data Contradiction Analysis
Q. Why do reported IC50_{50}50 values vary for this compound’s enzyme inhibition?
- Methodological Answer : Variations arise from differences in:
- Enzyme Isoforms : Test against purified isoforms (e.g., CYP3A4 vs. CYP2D6) to isolate isoform-specific activity .
- Substrate Competition : Use fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to minimize interference from endogenous substrates .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., ketoconazole for CYP3A4) to harmonize datasets .
Safety and Handling
Q. What precautions are critical for handling this compound in laboratory settings?
- Methodological Answer : Based on SDS guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
